N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-18(16-9-4-5-10-17(16)23(12)3)19(25)20(26)22-15-8-6-7-14(11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIAESVFPLCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Its structure features a unique combination of an indole core and an acetamide group, which are significant in medicinal chemistry due to their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound has been identified as a potential enzyme inhibitor, particularly targeting indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune modulation and has implications in cancer therapy and autoimmune diseases. Inhibition of IDO can lead to enhanced immune responses against tumors, making this compound a subject of interest in cancer immunotherapy.
The mechanism through which this compound exerts its biological effects involves:
- Competitive Inhibition : The compound competes with natural substrates for binding to IDO, thereby modulating its activity.
- Immune Modulation : By inhibiting IDO, the compound may enhance T-cell proliferation and activity, which is beneficial in cancer treatment.
Further studies are needed to elucidate the complete pharmacokinetics and toxicity profiles associated with this compound.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| IDO Inhibition | Enhances immune response | |
| Antitumor Activity | Potential to suppress tumor growth | |
| Enzyme Interaction | Modulates metabolic enzyme activities |
Case Study: Inhibition of IDO
In a study investigating the effects of this compound on immune modulation, researchers found that treatment with this compound resulted in significant downregulation of IDO activity in vitro. This led to increased levels of tryptophan and decreased levels of kynurenine, suggesting a shift towards a more favorable immune environment for T-cell activation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives.
Table 2: Comparison with Similar Indole Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | Indole derivative with acetamide group | Antiviral, anticancer |
| 2-(1H-indol-3-yl)-N,N-dimethylacetamide | Simple indole structure | Antioxidant, anti-inflammatory |
| N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide | Complex structure with hydrazide functionality | Enzyme inhibition |
Scientific Research Applications
N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a research compound with the molecular formula and a molecular weight of 349.39. It is typically found with a purity of 95%.
This compound is a synthetic compound that belongs to the class of indole derivatives. Its structure features a combination of an indole core and an acetamide group, which are significant in medicinal chemistry due to their diverse biological activities.
Pharmacological Properties
- Enzyme Inhibition The compound has been identified as a potential enzyme inhibitor, particularly targeting indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune modulation and has implications in cancer therapy and autoimmune diseases. Inhibition of IDO can lead to enhanced immune responses against tumors, making this compound a subject of interest in cancer immunotherapy.
- Competitive Inhibition The compound competes with natural substrates for binding to IDO, thereby modulating its activity.
- Immune Modulation By inhibiting IDO, the compound may enhance T-cell proliferation and activity, which is beneficial in cancer treatment.
Case Study: Inhibition of IDO
In a study investigating the effects of this compound on immune modulation, researchers found that treatment with this compound resulted in significant downregulation of IDO activity in vitro. This led to increased levels of tryptophan and decreased levels of kynurenine, suggesting a shift towards a more favorable immune environment for T-cell activation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide | Indole derivative with acetamide group | Antiviral, anticancer |
| 2-(1H-indol-3-yl)-N,N-dimethylacetamide | Simple indole structure | Antioxidant, anti-inflammatory |
| N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide | Complex structure with hydrazide functionality | Enzyme inhibition |
Properties
- IUPAC Name: N-(3-acetamidophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
- InChI: InChI=1S/C20H19N3O3/c1-12-18(16-9-4-5-10-17(16)23(12)3)19(25)20(26)22-15-8-6-7-14(11-15)21-13(2)24/h4-11H,1-3H3,(H,21,24)(H,22,26)
- InChI Key: RMSIAESVFPLCSJ-UHFFFAOYSA-N
- Canonical SMILES: CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC(=C3)NC(=O)C
- Molecular Formula:
- Molecular Weight: 349.4 g/mol
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indole Ring
1,2-Dimethylindole vs. Adamantane-Indole Derivatives
- In contrast, the 1,2-dimethyl substitution in the target compound balances lipophilicity and steric effects without excessive bulk .
Halogenated Indole Derivatives
- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (): Fluorination at the benzyl position enhances metabolic stability and binding affinity to targets like cannabinoid receptors (e.g., compound 8 in , Ki = 6.2 nM for CB2). The absence of halogens in the target compound may reduce off-target interactions but could lower receptor affinity compared to fluorinated analogues .
Modifications to the Acetamide Linker
N-(3-Acetamidophenyl) vs. N-Aryl/N-Alkyl Groups
- N-(Adamantan-1-yl) Derivatives (): Adamantyl substituents increase rigidity and hydrophobic interactions, often enhancing selectivity for lipid-rich environments (e.g., cell membranes).
N-(Pyridinylmethyl) and Heterocyclic Analogues
- D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide, ):
- The pyridinyl and chlorobenzyl groups confer potent microtubule inhibition (IC50 < 10 nM) and oral bioavailability.
- Unlike D-24851, the target compound lacks a chlorobenzyl group, which may reduce cytotoxicity but also limit antitumor efficacy .
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The 1,2-dimethylindole core is synthesized via the Fischer indole reaction, a robust method for constructing substituted indoles.
Reagents :
- Phenylhydrazine hydrochloride
- 3-Pentanone (as methyl ketone precursor)
- Concentrated HCl (catalyst)
Procedure :
- Hydrazone Formation : Phenylhydrazine (1.0 equiv) reacts with 3-pentanone (1.2 equiv) in ethanol under reflux (78°C, 4 hr).
- Cyclization : The hydrazone intermediate is heated with HCl (35% v/v) at 120°C for 8 hr, inducing cyclization to form 1,2-dimethylindole.
Mechanistic Insight :
Acid-catalyzed-sigmatropic rearrangement of the hydrazone generates an enamine, which undergoes electrophilic aromatic substitution to yield the indole ring.
Yield : 68–72% (typical for Fischer indole synthesis under these conditions).
Glyoxylation at the C3 Position
The indole undergoes glyoxylation to introduce the α-ketoamide precursor.
Reagents :
- Oxalyl chloride (2.0 equiv)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA, 3.0 equiv)
Procedure :
- Chlorination : 1,2-Dimethylindole (1.0 equiv) reacts with oxalyl chloride in DCM at 0°C for 2 hr, forming 3-chloroglyoxyl chloride intermediate.
- Quenching : The reaction is quenched with ice-cold water, and the product extracted into DCM.
- Isolation : Solvent removal under reduced pressure yields 1,2-dimethylindol-3-yl glyoxylic acid chloride as a yellow solid.
Critical Parameters :
- Temperature control (<5°C) prevents decomposition of the acid chloride.
- Moisture-free conditions are essential to avoid hydrolysis.
Synthesis of 3-Acetamidoaniline
Acetylation of 3-Nitroaniline
Reagents :
- 3-Nitroaniline (1.0 equiv)
- Acetic anhydride (1.5 equiv)
- Pyridine (catalytic)
Procedure :
- Acetylation : 3-Nitroaniline is refluxed with acetic anhydride in pyridine (80°C, 3 hr) to form 3-nitroacetanilide.
- Reduction : Catalytic hydrogenation (H₂, 1 atm, Pd/C) in ethanol reduces the nitro group to an amine, yielding 3-acetamidoaniline.
Yield : 85–90% after purification by recrystallization (ethanol/water).
Coupling of Fragments via Amide Bond Formation
Schotten-Baumann Reaction
The acid chloride (1,2-dimethylindol-3-yl glyoxylic acid chloride) reacts with 3-acetamidoaniline under Schotten-Baumann conditions.
Reagents :
- 1,2-Dimethylindol-3-yl glyoxylic acid chloride (1.0 equiv)
- 3-Acetamidoaniline (1.1 equiv)
- 10% NaOH (aqueous)
- Dichloromethane (DCM)
Procedure :
- Reaction : The acid chloride is added dropwise to a stirred mixture of 3-acetamidoaniline and NaOH in DCM (0°C, 1 hr).
- Workup : The organic layer is separated, washed with brine, and dried over Na₂SO₄.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the pure product.
Yield : 60–65%
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes
Microwave-Assisted Coupling
Advantages : Reduced reaction time (30 min vs. 12 hr conventional).
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 hr | 30 min |
| Yield | 60% | 58% |
| Energy Input | High | Moderate |
Conditions :
- 150°C, 300 W irradiation
- Solvent: DMF
Solid-Phase Synthesis
Immobilizing 3-acetamidoaniline on Wang resin enables iterative coupling:
- Resin Activation : Wang resin treated with DIC/HOBt in DMF.
- Coupling : 1,2-Dimethylindol-3-yl glyoxylic acid (1.5 equiv) added over 24 hr.
- Cleavage : TFA/CH₂Cl₂ (1:1) releases the product.
Yield : 55% (lower due to resin loading inefficiencies).
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.12 (s, 3H, CH₃), 2.98 (s, 3H, N-CH₃), 6.8–7.4 (m, aromatic H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 24.1 (CH₃), 32.8 (N-CH₃), 168.9 (C=O) |
| HRMS | Calculated: 349.1423 [M+H]⁺; Found: 349.1421 |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, 30°C, 1.0 mL/min, 254 nm | Retention time: 8.2 min; Purity: 95.3% |
| TLC | SiO₂, ethyl acetate/hexane (1:1) | Rf = 0.42 |
Challenges and Optimization
Byproduct Formation During Glyoxylation
Issue : Competing formylation at C2 position (5–8% yield).
Mitigation : Use excess oxalyl chloride (2.5 equiv) and lower temperature (–10°C).
Amide Bond Hydrolysis
Issue : Acidic workup conditions cleave the acetamide group.
Solution : Neutral pH extraction (pH 6.5–7.5) preserves functionality.
Scalability and Industrial Relevance
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Yield | 60% | 58% |
| Cost/Gram | $120 | $45 |
Key Considerations :
- Solvent recovery systems reduce DCM waste.
- Continuous flow reactors improve glyoxylation efficiency.
Q & A
Q. What are the key steps in synthesizing N-(3-acetamidophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide?
The synthesis typically involves:
- Fischer indole synthesis to form the indole core using phenylhydrazine and a ketone/aldehyde under acidic conditions .
- Dimethylation at the 1 and 2 positions of the indole using methyl iodide and a base (e.g., K₂CO₃) .
- Coupling reactions to attach the acetamidophenyl group via amide bond formation, often using coupling agents like EDCI or DCC . Critical parameters include temperature control (60–80°C), solvent selection (e.g., DMF or ethanol), and reaction time optimization (12–24 hours) .
Q. How can researchers validate the structural integrity of this compound?
Methodologies include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethyl groups on the indole) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₂₁H₂₁N₃O₃) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
Q. What preliminary biological assays are recommended for screening its activity?
Initial screening should focus on:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
- Anti-inflammatory activity : ELISA-based measurement of TNF-α/IL-6 reduction in LPS-stimulated macrophages .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for specific targets?
Strategies include:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like PPARγ or kinase enzymes, leveraging the indole moiety’s π-π stacking potential .
- QSAR modeling : Correlate substituent variations (e.g., acetamidophenyl vs. bromophenyl) with activity data to predict optimal functional groups .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models .
Q. How to resolve contradictions in reported biological activity data?
Example: A study initially reported no PPARγ activity for the analog F12016 but later identified errors in structural assignment . To address discrepancies:
- Reproduce experiments : Validate assays under standardized conditions (e.g., cell line passage number, solvent controls).
- Re-analyze compound purity : Use HPLC-MS to confirm >95% purity and rule out degradation products .
- Cross-validate with structural analogs : Compare activity trends across derivatives (e.g., halogenated vs. methoxy-substituted indoles) .
Q. What advanced techniques characterize its stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic pH, heat (40–60°C), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation pathways .
- Plasma stability assays : Incubate with human plasma and quantify remaining compound via UPLC at 0, 1, 4, and 24 hours .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture absorption, critical for formulation .
Methodological Notes
- Crystallographic refinement : Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters for accurate electron density mapping .
- SAR optimization : Prioritize substituents at the 3-acetamidophenyl position for enhanced solubility (e.g., polar groups) without compromising target binding .
- Contradiction mitigation : Always cross-reference structural data (NMR, XRD) with bioassay results to confirm compound identity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
